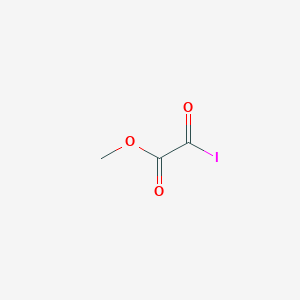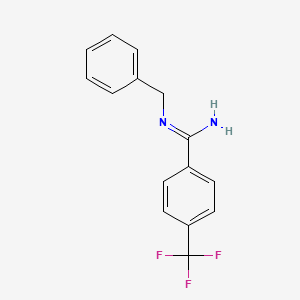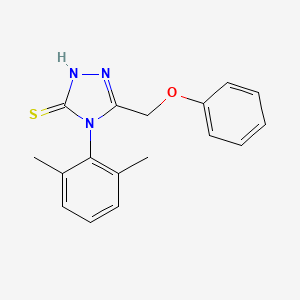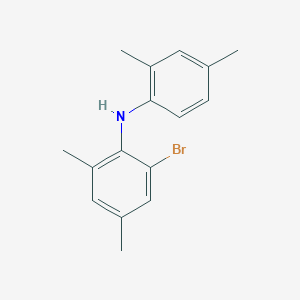
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.28788 g/mol This compound is characterized by the presence of a malonate ester group, a methoxy group, and a methylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate can be achieved through the malonic ester synthesis . This involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid. The reaction conditions typically involve the use of a strong base to deprotonate the alpha carbon, forming a carbanion that undergoes nucleophilic substitution with an alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . The specific methods and conditions used can vary depending on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon of the malonate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:
Enolate Formation: The compound can form enolates through deprotonation, which then participate in nucleophilic substitution reactions.
Nucleophilic Substitution: The enolate acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Acetoacetic Ester: Another compound used in similar synthetic reactions, but with a ketone group instead of a malonate ester group.
Uniqueness
Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is unique due to the presence of both a methoxy group and a methylamino group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C14H17NO6 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3 |
Clave InChI |
LCDQKLCMMFGQJJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


